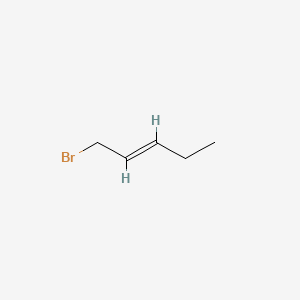

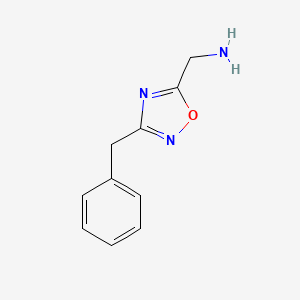

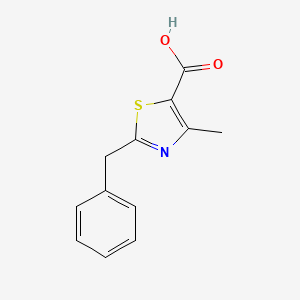

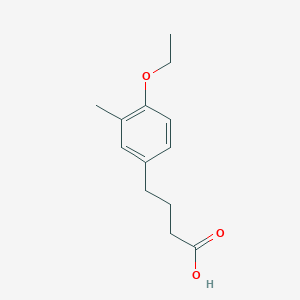

![molecular formula C11H20N4 B1276609 1-[(1,3,5-三甲基-1H-吡唑-4-基)甲基]哌嗪 CAS No. 957514-00-0](/img/structure/B1276609.png)

1-[(1,3,5-三甲基-1H-吡唑-4-基)甲基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of 1-[(1,3,5-Trimethyl-1H-pyrazol-4-yl)methyl]piperazine

The compound 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used as building blocks in the synthesis of pharmaceuticals.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine, they do provide insights into similar compounds. For instance, the synthesis of various piperazine derivatives is described, such as the preparation of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclo condensation . Another example is the synthesis of bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, which involves 1,3-dipolar cycloaddition and subsequent reactions . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of piperazine derivatives can be quite complex. The structure of 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole hydrogen fumarate, for example, has been determined by X-ray analysis, revealing a nearly planar benzimidazole ring and a piperazine ring in a chair conformation . This information can be useful in predicting the molecular conformation of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine, although direct structural data for this compound is not provided.

Chemical Reactions Analysis

Piperazine and its derivatives participate in various chemical reactions. For example, piperazine itself can act as an excellent catalyst for the synthesis of 2-amino-3-cyano-4H-pyrans derivatives in aqueous medium . Additionally, piperazine-1,4-diium bis(2-carboxy-1H-pyrazole-4-carboxylate) tetrahydrate forms an extensive network of intermolecular hydrogen bonds, leading to a three-dimensional supramolecular framework . These reactions highlight the versatility of piperazine derivatives in chemical synthesis and their potential for forming complex structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives can vary widely depending on their specific substituents. For instance, the antidepressant and antianxiety activities of certain novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine have been investigated, showing significant biological activity . The binding affinity of various piperazine derivatives to dopamine receptors has also been studied, indicating potential as dopamine receptor ligands . These studies suggest that the physical and chemical properties of 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine would likely include biological activity and receptor binding affinity, although specific data for this compound is not available in the provided papers.

科学研究应用

抗菌和生物膜抑制剂

1-[(1,3,5-三甲基-1H-吡唑-4-基)甲基]哌嗪已被证明具有作为抗菌剂的功效。该化合物的衍生物显示出对包括大肠杆菌、金黄色葡萄球菌和变形链球菌在内的各种菌株具有低MIC/MBC值的强效抗菌活性。此外,与环丙沙星相比,它表现出更优越的生物膜抑制活性,表明其作为生物膜抑制剂的潜力(Mekky & Sanad, 2020)。

抗癌活性

含有哌嗪取代基的化合物,如1-[(1,3,5-三甲基-1H-吡唑-1-基)-4-((4-甲基苯基)磺酰基)-1,3-噻唑-5-基]哌嗪,在抗癌活性方面显示出潜力。对各种癌细胞系的筛选表明,在肺癌、肾癌和乳腺癌细胞系中尤其具有显著的功效(Turov, 2020)。

抗抑郁和抗焦虑效应

与1-[(1,3,5-三甲基-1H-吡唑-4-基)甲基]哌嗪相关的新苯基哌嗪衍生物的研究显示出在小鼠中有希望的抗抑郁和抗焦虑效应。这些效应是通过行为测试观察到的,并暗示了5-HT1A受体的参与,突显了该化合物在治疗焦虑和抑郁中的潜力(Moreira et al., 2021)。

σ1受体拮抗剂用于疼痛管理

一种与1-[(1,3,5-三甲基-1H-吡唑-4-基)甲基]哌嗪结构类似的吡唑衍生物已被确认为有效的σ1受体拮抗剂,并且是治疗疼痛的临床候选药物。该化合物在动物模型中显示出高代谢稳定性和镇痛性能,表明其在疼痛管理中的潜力(Díaz et al., 2020)。

合成和结构表征

对含有哌嗪基团的新型吡唑羧酰胺衍生物的合成和X射线结构表征已经进行。这些研究对于理解该化合物的分子结构和潜在生物应用至关重要(Lv, Ding, & Zhao, 2013)。

简便合成方法

针对所讨论化合物的衍生物1-[(1,3,5-三甲基-1H-吡唑-5-基)哌嗪],开发了一种新的更高效的合成方法。这种方法对于这类化合物的经济和大规模生产具有重要意义,这些化合物具有广泛的应用(Kesarkar, Kashid, & Sukthankar, 2021)。

分子结构和抗菌活性

针对与1-[(1,3,5-三甲基-1H-吡唑-4-基)甲基]哌嗪相关的新型吡唑基-s-三嗪衍生物的分子结构和抗菌活性的研究显示出这些化合物对各种微生物具有有效性。这表明这些衍生物在抗菌应用中的潜力(Sharma et al., 2017)。

属性

IUPAC Name |

1-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4/c1-9-11(10(2)14(3)13-9)8-15-6-4-12-5-7-15/h12H,4-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHLSCHBRJBXFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CN2CCNCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424501 |

Source

|

| Record name | 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957514-00-0 |

Source

|

| Record name | 1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。